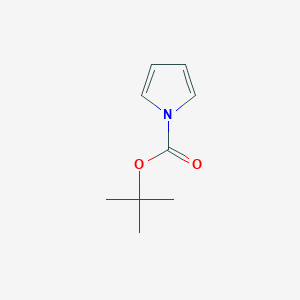
N-Boc-pyrrole
Vue d'ensemble
Description
Synthesis Analysis
N-Boc-pyrrole can be synthesized by cyclodehydration of readily accessible (E)-γ- (tert -butoxycarbonylamino)-α,β-enals and -enones . It can also undergo Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers .Molecular Structure Analysis
The molecular structure of N-Boc-pyrrole can be analyzed using various techniques such as 1H NMR, 11B NMR, 1H-1H COSY, 1H-13C HSQC, and 19F-13C HSQC NMR .Chemical Reactions Analysis
N-Boc-pyrrole undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers . It also undergoes cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane .Physical And Chemical Properties Analysis
N-Boc-pyrrole is a liquid at room temperature with a density of 1 g/mL at 25 °C . It has a refractive index of n20/D 1.4685 (lit.) and a boiling point of 91-92 °C/20 mmHg (lit.) .Applications De Recherche Scientifique
Synthesis of Pyrrole-Based Boronic Acids
N-Boc-pyrrole: is utilized in the synthesis of pyrrole-based boronic acids , which are crucial intermediates in Suzuki coupling reactions . These reactions are widely used in the creation of complex organic molecules, including pharmaceuticals and polymers. The process involves treating N-Boc-pyrrole with n-BuLi and then reacting it with trimethyl borate to yield 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid .
Diels-Alder Reactions
The compound undergoes Diels-Alder reactions with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction is significant for constructing compounds with multiple stereogenic centers, retaining configurations at two newly generated centers . It’s a valuable method for synthesizing complex natural products and pharmaceuticals.
Cyclopropanation
N-Boc-pyrrole: is involved in cyclopropanation reactions with methyl phenyldiazoacetate , leading to the formation of both monocyclopropane and dicyclopropane structures . These structures are found in various biologically active molecules and are of interest in medicinal chemistry.
C-H Borylation
The Ir-catalyzed C-H borylation of N-Boc-pyrrole is another notable application. This reaction is followed by cross-coupling with 3-chlorothiophene to form biheterocycles . Biheterocycles are prevalent in many drugs and exhibit a range of biological activities.
Synthesis of Tropane Derivatives
N-Boc-pyrrole: serves as a starting material in the synthesis of tropane derivatives . Tropanes are a class of alkaloids with various pharmacological properties, including anticholinergic, stimulant, and anesthetic effects.
Medicinal Chemistry
In medicinal chemistry, N-Boc-pyrrole is a precursor for synthesizing various hetero-aromatic compounds. These compounds have applications as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents , and more . The pyrrole ring system is a common feature in many drugs on the market, owing to its biological significance.
Mécanisme D'action
Target of Action
N-Boc-pyrrole, also known as tert-butyl 1H-pyrrole-1-carboxylate, is a type of N-protected pyrrole It’s known that pyrrole derivatives have been used in the synthesis of various biologically active compounds .
Mode of Action
N-Boc-pyrrole undergoes a Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction results in the retention of configurations at two newly generated stereogenic centers . The Diels–Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Biochemical Pathways
It’s known that n-boc-pyrrole can undergo cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane . It can also undergo Ir-catalyzed C-H borylation followed by cross coupling with 3-chlorothiophene to form a biheterocycle .
Result of Action
The molecular and cellular effects of N-Boc-pyrrole’s action depend on the specific biochemical pathways it affects. As mentioned, N-Boc-pyrrole can undergo various reactions to form different compounds . The resulting compounds could have various effects depending on their structure and the targets they interact with.
Safety and Hazards
N-Boc-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and poses risks of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .
Orientations Futures
The future directions of N-Boc-pyrrole research could involve the development of new synthetic methods that can increase overall efficiency and enable access to novel chemical matter . These new methods could potentially streamline the synthesis of target compounds by decreasing step counts, avoiding redox manipulations, and redefining how molecules are being assembled from simple starting materials .
Propriétés
IUPAC Name |
tert-butyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYBIJFRFWRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349196 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-pyrrole | |
CAS RN |
5176-27-2 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)

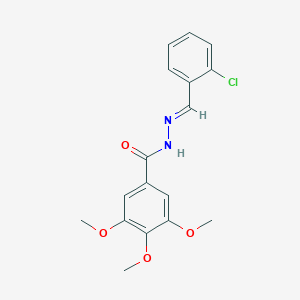
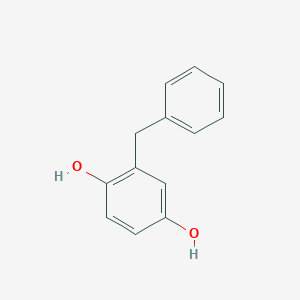
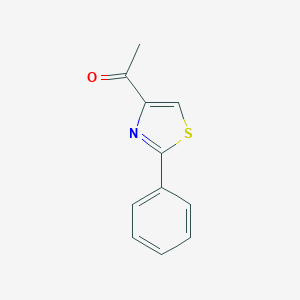
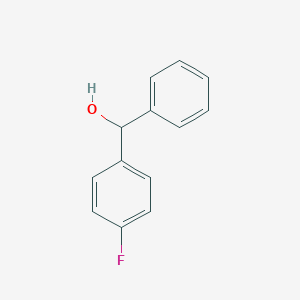

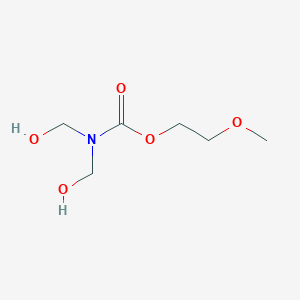
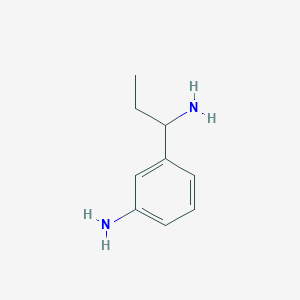

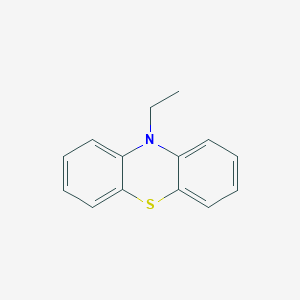
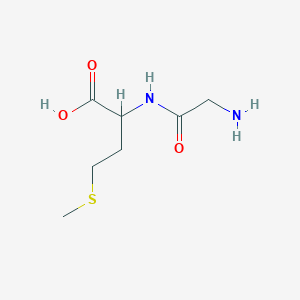
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
